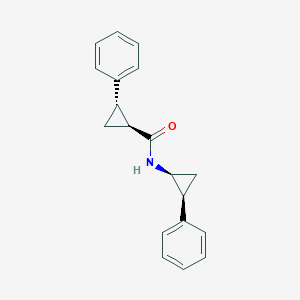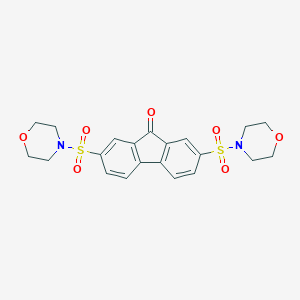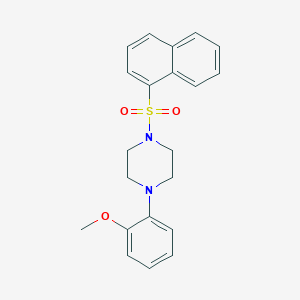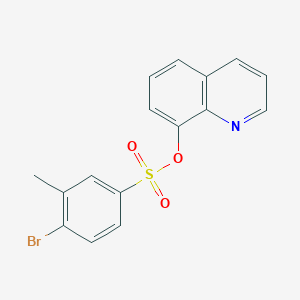
2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide is a complex organic compound characterized by its unique cyclopropane rings and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide typically involves the following steps:
Formation of Cyclopropane Rings: The initial step involves the formation of cyclopropane rings through a cyclopropanation reaction. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of Phenyl Groups: The phenyl groups are introduced via Friedel-Crafts alkylation or acylation reactions.
Amidation: The final step involves the formation of the amide bond through a reaction between the cyclopropanecarboxylic acid and an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and nucleophiles such as sodium methoxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials with unique mechanical or chemical properties.
Wirkmechanismus
The mechanism of action of 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropane rings and phenyl groups allow it to fit into active sites or binding pockets, thereby modulating the activity of the target. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-2-phenyl-N-[(1R,2R)-2-phenylcyclopropyl]cyclopropanecarboxamide: A stereoisomer with similar structural features but different spatial arrangement.
(1S,2S)-2-phenylcyclopropanecarboxylic acid: Lacks the amide group, leading to different chemical properties.
(1S,2S)-2-phenyl-N-[(1S,2S)-2-phenylcyclopropyl]acetamide: Similar structure but with an acetamide group instead of a cyclopropanecarboxamide group.
Uniqueness
The uniqueness of 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide lies in its specific combination of cyclopropane rings and phenyl groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C19H19NO |
|---|---|
Molekulargewicht |
277.4g/mol |
IUPAC-Name |
(1S,2S)-2-phenyl-N-[(1S,2S)-2-phenylcyclopropyl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C19H19NO/c21-19(17-11-15(17)13-7-3-1-4-8-13)20-18-12-16(18)14-9-5-2-6-10-14/h1-10,15-18H,11-12H2,(H,20,21)/t15-,16+,17+,18+/m1/s1 |
InChI-Schlüssel |
IEGGOVHQZJEQIJ-OWSLCNJRSA-N |
SMILES |
C1C(C1C(=O)NC2CC2C3=CC=CC=C3)C4=CC=CC=C4 |
Isomerische SMILES |
C1[C@@H]([C@H]1C(=O)N[C@H]2C[C@H]2C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1C(C1C(=O)NC2CC2C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B346588.png)
![1-(Diphenylmethyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B346589.png)

